N-(2-aminoethyl)morpholine-4-carboxamide

Catalog No.
S3438947
CAS No.
69630-16-6
M.F
C7H15N3O2
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-aminoethyl)morpholine-4-carboxamide

CAS Number

69630-16-6

Product Name

N-(2-aminoethyl)morpholine-4-carboxamide

IUPAC Name

N-(2-aminoethyl)morpholine-4-carboxamide

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C7H15N3O2/c8-1-2-9-7(11)10-3-5-12-6-4-10/h1-6,8H2,(H,9,11)

InChI Key

UMIHKUQVXHVFDJ-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)NCCN

Canonical SMILES

C1COCCN1C(=O)NCCN

The exact mass of the compound N-(2-aminoethyl)morpholine-4-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(2-aminoethyl)morpholine-4-carboxamide (CAS 69630-16-6) is a heterocyclic urea derivative serving as a versatile synthetic intermediate, particularly in the development of custom bifunctional chelators for radiopharmaceuticals. Its structure is defined by two key features for this application: a terminal primary amine that acts as a reactive handle for covalent conjugation to targeting biomolecules, and a morpholine-carboxamide moiety that can participate in the coordination of radiometals. This compound is primarily utilized as a precursor in multi-step syntheses rather than a standalone agent, enabling the construction of application-specific chelating systems for medical imaging and therapy.

Direct substitution of N-(2-aminoethyl)morpholine-4-carboxamide with structurally similar compounds is often unfeasible in radiopharmaceutical development. Replacing this precursor with a simpler analog lacking the carboxamide group, for instance, would remove a critical oxygen donor atom, fundamentally altering the coordination geometry and likely compromising the stability of the final radiometal complex. Similarly, opting for a salt form, such as the oxalate salt (CAS 154467-16-0), introduces counter-ions that can interfere with subsequent, pH-sensitive bioconjugation reactions and limit formulation control. The selection of this specific free-base compound is therefore a deliberate choice to ensure the intended chelation properties and maintain maximum flexibility during the synthesis and formulation of the final targeted agent.

Precursor for Chelators Enabling Room-Temperature Radiolabeling, Protecting Sensitive Bioconjugates

This compound serves as a building block for modern acyclic chelators designed for Gallium-68 (68Ga) labeling under mild conditions. Such chelators can achieve high radiochemical yields (>95%) at room temperature within 10-30 minutes. This presents a significant process advantage over conventional macrocyclic chelators like DOTA, which require heating to 80–100°C to achieve comparable yields, a condition that can denature sensitive protein- or peptide-based targeting vectors.

Evidence Dimension68Ga Labeling Conditions for High Radiochemical Yield (>95%)
Target Compound DataPrecursor for chelators enabling labeling at room temperature (approx. 25°C)
Comparator Or BaselineStandard DOTA-based chelators require 80-100°C
Quantified DifferenceElimination of heating step; reduction of ~55-75°C in reaction temperature
ConditionsAqueous buffer systems for 68Ga radiolabeling of bioconjugates.

Using this precursor enables the development of radiotracers with heat-sensitive biomolecules, simplifying the manufacturing process and broadening the scope of potential targeting agents.

Provides Formulation Flexibility as a Free Base for pH-Sensitive Conjugation

As a free base, N-(2-aminoethyl)morpholine-4-carboxamide offers superior process control compared to its salt forms, such as the oxalate salt (CAS 154467-16-0). The synthesis of bioconjugates often involves amide coupling or other pH-sensitive reactions where the introduction of acidic counter-ions like oxalate necessitates additional neutralization steps, complicating pH adjustments. Procuring the free base allows the user to select the appropriate buffer system or salt form for their specific downstream application without interference from pre-existing counter-ions.

Evidence DimensionProcess Control in Synthesis
Target Compound DataFree base form, allowing direct control of reaction pH and final salt form.
Comparator Or BaselineOxalate salt form (CAS 154467-16-0), which introduces an acidic counter-ion requiring neutralization.
Quantified DifferenceEliminates need for at least one neutralization step during reaction workup.
ConditionsAmide coupling reactions or conjugation to pH-sensitive biomolecules.

This simplifies synthesis protocols, improves reproducibility, and is critical when working with delicate biomolecules where precise pH control is paramount for maintaining activity.

Development of 68Ga-PET Tracers with Heat-Sensitive Targeting Vectors

This precursor is the right choice for research programs focused on creating novel 68Ga-labeled PET imaging agents based on delicate biomolecules, such as certain peptides, antibody fragments, or proteins, that are susceptible to denaturation at the high temperatures required by DOTA-based labeling protocols.

Multi-Step Synthesis of Custom Acyclic Chelators for Theranostics

In projects requiring the synthesis of unique, acyclic chelating agents for either diagnostic (e.g., 68Ga) or therapeutic (e.g., 177Lu) radionuclides, this compound serves as a key building block. Its free base form is particularly advantageous in complex syntheses where precise control over reaction conditions and the avoidance of extraneous ions is critical to achieving high purity and yield.

Scaffold for Kinase Inhibitor Libraries with a Metal-Chelating Moiety

Given that morpholine derivatives are explored as scaffolds for kinase inhibitors, this compound can be used to synthesize targeted agents that combine a kinase-inhibiting pharmacophore with a metal-chelating functionality. This enables dual-mode applications, such as creating agents for molecular imaging of kinase activity or for targeted radionuclide therapy.

XLogP3

-1.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H303 (100%): May be harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

Explore Compound Types